molecular formula C11H15NO2 B13167133 2-(2-Methoxyphenyl)pyrrolidin-3-ol

2-(2-Methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B13167133
M. Wt: 193.24 g/mol
InChI Key: NKBUGVORLVZHMW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(2-methoxyphenyl)-2-chloroacetamide with a suitable nucleophile under reflux conditions. The reaction typically requires a solvent such as acetone and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and activities .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,9,11-13H,6-7H2,1H3

InChI Key

NKBUGVORLVZHMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)O

Origin of Product

United States

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